sodium;tetradecane-1-sulfonate
Description
Sodium tetradecane-1-sulfonate (CAS: 6994-45-2) is a straight-chain alkyl sulfonate with the molecular formula C₁₄H₂₉NaO₃S and a molecular weight of 300.43 g/mol . It appears as a white crystalline powder with a melting point of 227°C and is commonly used in ion-pair chromatography and surfactant applications due to its amphiphilic properties . Synonyms include tetradecyl sodium sulfonate, sodium myristylsulfonate, and 1-tetradecanesulfonic acid sodium salt . Its structure features a 14-carbon alkyl chain linked to a sulfonate group, providing both hydrophobic and hydrophilic regions for interfacial activity.
Properties
IUPAC Name |
sodium;tetradecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFACLKQYVTXNS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dexamethasone is synthesized through a multi-step process starting from pregnenolone . The synthesis involves several key steps, including fluorination, hydroxylation, and methylation. The reaction conditions typically involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of dexamethasone involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone undergoes various chemical reactions, including:
Oxidation: Dexamethasone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ketone groups in dexamethasone.
Substitution: Halogenation and hydroxylation are common substitution reactions involving dexamethasone
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like chlorine or bromine, while hydroxylation uses hydrogen peroxide or other hydroxylating agents
Major Products Formed: The major products formed from these reactions include various dexamethasone derivatives and metabolites, which can have different pharmacological properties .
Scientific Research Applications
Surfactant Applications
Sodium tetradecane-1-sulfonate is primarily used as a surfactant due to its amphiphilic nature. This property allows it to reduce surface tension between liquids, making it effective in various formulations:
- Detergents and Cleaners : It is utilized in household and industrial cleaning products for its ability to emulsify oils and suspend dirt.
- Personal Care Products : Commonly found in shampoos and body washes, it enhances foaming and cleansing properties.
Ion Pair Chromatography
This compound is suitable for ion pair chromatography, a technique used to separate ionic compounds in analytical chemistry. Its application includes:
- Analytical Chemistry : It aids in the separation of biomolecules, such as proteins and nucleic acids, enhancing the resolution of chromatography techniques .
Biomedical Applications
Sodium tetradecane-1-sulfonate has shown potential in biomedical research:
- Cell Membrane Studies : It is employed in studies involving cell membranes due to its surfactant properties, which can modify membrane permeability.
- Gene Therapy : The compound is being explored for use in gene delivery systems, where it may facilitate the transport of genetic material into cells .
Environmental Impact and Safety
Research indicates that sodium tetradecane-1-sulfonate is biodegradable and poses minimal risk to human health when used appropriately. Toxicological studies have shown that it exhibits low toxicity levels, making it suitable for use in consumer products .
Case Study 1: Surfactant Efficiency
A study conducted on various surfactants demonstrated that sodium tetradecane-1-sulfonate exhibited superior emulsification properties compared to traditional surfactants in oil-water mixtures. The results indicated a significant reduction in interfacial tension, enhancing its effectiveness in cleaning applications.
Case Study 2: Ion Pair Chromatography
In an experimental setup involving the separation of amino acids using ion pair chromatography, sodium tetradecane-1-sulfonate was utilized as an ion-pairing agent. The study concluded that the compound improved the resolution of amino acid peaks significantly compared to runs without it.
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Comparative Analysis with Similar Alkyl Sulfonates
Sodium tetradecane-1-sulfonate belongs to a homologous series of sodium alkyl sulfonates. Key comparisons with analogous compounds are summarized below:
Table 1: Comparative Properties of Sodium Alkyl Sulfonates
Structural and Physical Property Trends
- Chain Length vs. Melting Point: Longer alkyl chains generally increase melting points due to stronger van der Waals interactions. However, sodium decanesulfonate (C₁₀) exhibits a higher reported melting point (>300°C ) compared to tetradecanesulfonate (227°C ). This anomaly may arise from differences in crystallinity or hydration states (e.g., anhydrous vs. monohydrate forms).
- Solubility : Shorter-chain sulfonates (e.g., C₆–C₁₀) demonstrate higher water solubility, making them ideal for chromatography . Longer chains (C₁₂–C₁₆) are less soluble but excel in surfactant applications due to lower critical micelle concentrations (CMCs) .
Surfactant Performance
- CMC and Chain Length : Longer alkyl chains reduce CMC values, enhancing surfactant efficiency. For example, sodium dodecanesulfonate (C₁₂) forms micelles at lower concentrations than C₁₀ analogs, making it preferable in detergents .
- Thermodynamic Stability: Studies on sodium sulfonamides in ethanol-water mixtures suggest that longer chains improve stability in nonpolar solvents, a property critical for industrial emulsifiers .
Research Findings and Industrial Relevance
Purity Standards : Sodium dodecanesulfonate and decanesulfonate are commercially available at ≥98% purity for analytical use , while tetradecanesulfonate is typically sold as a technical-grade surfactant .
Environmental Impact : Longer-chain sulfonates (C₁₄–C₁₆) exhibit slower biodegradation, raising ecological concerns compared to shorter analogs .
Thermal Stability : Sodium tetradecane-1-sulfonate’s moderate melting point (227°C) allows its use in high-temperature processes without decomposition, unlike lower-chain sulfonates .
Q & A
Basic: What methodologies are recommended for synthesizing high-purity sodium tetradecane-1-sulfonate, and how is purity validated?
Synthesis typically involves sulfonation of 1-tetradecene followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (60–80°C) to minimize byproducts and using recrystallization in ethanol-water mixtures for purification. Purity validation requires ion-pair chromatography (IPC) with UV detection at 210 nm, coupled with mass spectrometry (MS) to confirm molecular integrity. Reagent-grade specifications (≥99.0%) should align with pharmacopeial standards, emphasizing low heavy metal content (<10 ppm) and absence of unreacted alkene residues .
Advanced: How can researchers optimize ion-pair chromatography (IPC) conditions when using sodium tetradecane-1-sulfonate for separating hydrophobic analytes?
Optimization requires balancing the sulfonate chain length (C14), buffer pH (2.5–3.5), and organic modifier (e.g., acetonitrile) concentration. A central composite design (CCD) is recommended to model interactions between variables (e.g., sulfonate concentration: 5–20 mM, column temperature: 25–40°C). Advanced studies should employ surface response methodology to resolve co-elution issues in complex matrices like biological fluids. Validation via precision (%RSD <2%) and peak asymmetry (<1.5) is critical .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing sodium tetradecane-1-sulfonate?
- FT-IR : Confirm sulfonate group presence via S=O asymmetric stretching (1180–1200 cm⁻¹) and symmetric stretching (1040–1060 cm⁻¹).
- NMR (¹H and ¹³C) : Identify alkyl chain protons (δ 1.2–1.6 ppm) and sulfonate-attached carbon (δ 55–60 ppm).
- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phase for retention time reproducibility. MS in negative ion mode confirms [M−Na]⁻ ion (m/z 297.2) .
Advanced: How do contradictory solubility data for sodium tetradecane-1-sulfonate in aqueous-organic solvents arise, and how can these discrepancies be resolved?
Discrepancies often stem from variations in counterion concentration (Na⁺ vs. K⁺) and solvent dielectric constants. Researchers should conduct systematic solubility studies using a shake-flask method at 25°C, measuring saturation points via gravimetry. Data normalization to ionic strength (Debye-Hückel equation) and comparison with Hansen solubility parameters (δd, δp, δh) can reconcile contradictions. Advanced studies may incorporate molecular dynamics simulations to predict solvent interactions .
Basic: What safety protocols are critical when handling sodium tetradecane-1-sulfonate in laboratory settings?
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation.
- Exposure Mitigation : Use fume hoods during weighing to avoid inhalation (TLV: 10 mg/m³). Skin contact requires immediate washing with pH-neutral soap.
- Waste Disposal : Neutralize with calcium hydroxide before incineration to minimize sulfate emissions .
Advanced: What strategies address batch-to-batch variability in sodium tetradecane-1-sulfonate’s chromatographic performance?
Variability often arises from residual sodium sulfate (byproduct) or inhomogeneous alkyl chain lengths. Implement QC/QA measures:
- ICP-OES : Quantify sulfate impurities (<0.1% w/w).
- GC-FID : Profile alkyl chain homogeneity (C14 content ≥98%).
- Accelerated Stability Testing : Store batches at 40°C/75% RH for 4 weeks; reject batches showing >5% loss in IPC retention time consistency .
Basic: How is sodium tetradecane-1-sulfonate utilized in membrane permeability studies?
As a surfactant, it modifies lipid bilayer integrity at critical micelle concentration (CMC: ~0.5–1.0 mM). Researchers use Franz diffusion cells with synthetic membranes (e.g., Strat-M®), monitoring analyte flux via UV spectroscopy. Control experiments with CMC verification (tensiometry) are mandatory to avoid artifactual permeability enhancements .
Advanced: What computational tools predict the environmental impact of sodium tetradecane-1-sulfonate in aquatic systems?
Use EPI Suite’s BIOWIN model to estimate biodegradation half-lives (t₁/₂) and ECOSAR for aquatic toxicity (LC50 for fish: ~10 mg/L). Validate with microcosm studies measuring sulfonate persistence via LC-MS/MS. Chain-length-dependent toxicity (C14 > C10) necessitates comparative analysis with shorter homologs .
Basic: What are the key differences between sodium tetradecane-1-sulfonate and its shorter-chain analogs (e.g., C10, C12) in IPC applications?
Longer chains (C14) enhance retention of highly hydrophobic analytes (logP >5) but require higher organic modifier concentrations (~30% acetonitrile) to elute. Shorter chains (C10) offer faster equilibration but reduced resolution for complex mixtures. Select based on analyte hydrophobicity and matrix complexity .
Advanced: How can machine learning improve the design of sodium tetradecane-1-sulfonate-based drug delivery systems?
Train neural networks on datasets linking sulfonate concentration, particle size (DLS data), and drug release kinetics (USP dissolution testing). Feature importance analysis identifies critical parameters (e.g., zeta potential >|−30 mV| for colloidal stability). Cross-validate with in vitro cytotoxicity assays (MTT) in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
